molecular formula C6H9F2NO B13011009 2-Amino-1-(3,3-difluorocyclobutyl)ethan-1-one

2-Amino-1-(3,3-difluorocyclobutyl)ethan-1-one

Katalognummer: B13011009
Molekulargewicht: 149.14 g/mol
InChI-Schlüssel: FPEUFPOKVTUWEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-(3,3-difluorocyclobutyl)ethan-1-one is a chemical compound with the molecular formula C6H9F2NO. It is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and an amino group attached to an ethanone moiety. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and fine chemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3,3-difluorocyclobutyl)ethan-1-one typically involves the reaction of 3,3-difluorocyclobutanone with an appropriate amine under controlled conditions. One common method includes the use of 2-bromo-1-(3,3-difluorocyclobutyl)ethan-1-one as an intermediate, which is then reacted with ammonia or an amine to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the compound meets the required standards for research and development applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-(3,3-difluorocyclobutyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(3,3-difluorocyclobutyl)ethan-1-one has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-Amino-1-(3,3-difluorocyclobutyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-1-(3,3-difluorocyclobutyl)ethan-1-one is unique due to the presence of both the amino group and the difluorocyclobutyl ring. This combination imparts distinct chemical properties, making it valuable for specific research applications and as a precursor for synthesizing more complex molecules .

Eigenschaften

Molekularformel

C6H9F2NO

Molekulargewicht

149.14 g/mol

IUPAC-Name

2-amino-1-(3,3-difluorocyclobutyl)ethanone

InChI

InChI=1S/C6H9F2NO/c7-6(8)1-4(2-6)5(10)3-9/h4H,1-3,9H2

InChI-Schlüssel

FPEUFPOKVTUWEF-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC1(F)F)C(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.